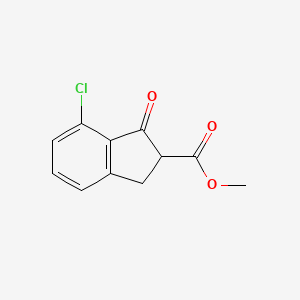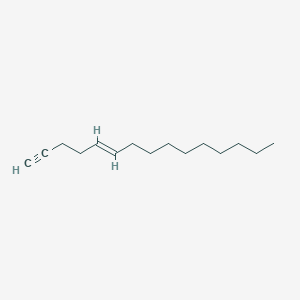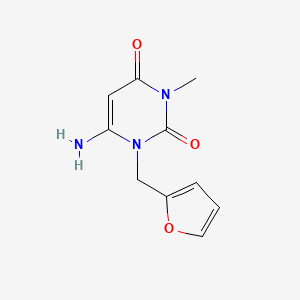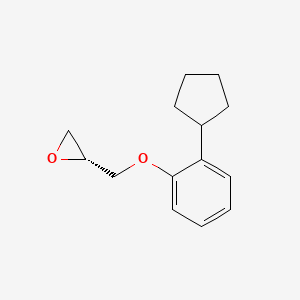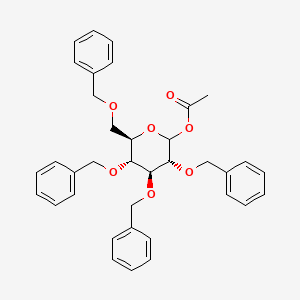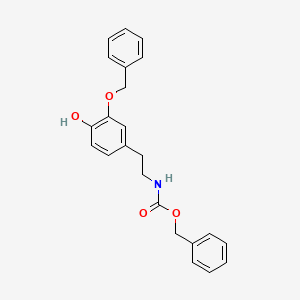
1,3,5-Triheptylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triheptylbenzene, also known as sym-triheptylbenzene, is an aromatic organic compound with a chemical formula C27H48 and a molar mass of 372.67 g/mol .
Synthesis Analysis
This compound can be prepared by the hydrogenation reduction reaction of 1,1’,1’'-(benzene-1,3,5-triyl)tris(heptan-1-one) . Alternatively, 1-nonyne can trimerize to 1,3,5-triheptylbenzene when catalyzed by rhodium trichloride .Molecular Structure Analysis
The molecular structure of 1,3,5-Triheptylbenzene consists of a benzene ring with three heptyl (C7H15) groups attached to it . The InChI string for this compound is InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3 .Physical And Chemical Properties Analysis
1,3,5-Triheptylbenzene has a density of 0.855±0.06 g/cm³ . It has a boiling point of 152–154 °C at 0.02 Torr . The solubility of this compound in water is 2.3×10^-8 g/L . The compound has a molecular weight of 372.7 g/mol .Applications De Recherche Scientifique
Chemo-Sensor Platform
Scientific Field
Analytical Chemistry Summary: The compound serves as a stable platform for fluorescence-based chemo-sensors, detecting environmental and biological analytes with high sensitivity. Methods: 1,3,5-Triheptylbenzene-based sensors are synthesized to detect specific analytes through fluorescence quenching or enhancement mechanisms. Results: These sensors show selective and sensitive detection capabilities for polynitroaromatic compounds, demonstrating potential for environmental monitoring and security applications .
Organic Scintillators
Scientific Field
Nuclear Physics and Radiation Detection Summary: Leveraging its photoluminescent properties, 1,3,5-Triheptylbenzene is used in scintillators for detecting high-energy particles. Methods: The compound is incorporated into scintillation detectors, where it converts the energy of incident radiation into visible light. Results: The scintillators demonstrate efficient conversion and fast response times, making them suitable for applications in radiation detection and nuclear safety .
Supramolecular Building Block
Scientific Field
Supramolecular Chemistry Summary: The compound’s symmetric structure and stability make it an ideal building block for constructing larger supramolecular assemblies. Methods: Through non-covalent interactions, 1,3,5-Triheptylbenzene units are assembled into complex structures with specific functionalities. Results: The resulting supramolecular structures exhibit unique properties, such as enhanced stability and functionality, for potential use in nanotechnology and materials science .
Photoluminescent Material
Scientific Field
Material Science Summary: The compound’s ability to emit light upon excitation makes it a candidate for use in photoluminescent materials. Methods: 1,3,5-Triheptylbenzene is embedded in various matrices to study its light-emitting properties under different conditions. Results: The studies reveal that the compound has stable photoluminescent characteristics, suggesting applications in display technologies and optical devices .
Graphene Synthesis Precursor
Scientific Field
Material Science Summary: This compound is used as a precursor in the synthesis of graphene, a material known for its exceptional electrical, thermal, and mechanical properties. Methods: The synthesis involves the use of aromatic molecules on metal substrates under controlled conditions to facilitate the formation of graphene layers. Results: The process yields graphene with fewer domain boundaries and defects, which is crucial for electronic applications .
Metal-Organic Frameworks (MOFs) Component
Scientific Field
Supramolecular Chemistry Summary: 1,3,5-Triheptylbenzene acts as a rigid building block for the construction of MOFs, which are used for gas storage, separation, and catalysis. Methods: The compound is integrated into MOFs through coordination with metal ions, creating porous structures with high surface areas. Results: The resulting MOFs exhibit high porosity and stability, making them suitable for various industrial applications .
Organic Photovoltaics Material
Scientific Field
Photonics Summary: The compound’s photoluminescent properties make it a candidate for use in organic photovoltaic cells. Methods: 1,3,5-Triheptylbenzene is incorporated into solar cell architectures to enhance light absorption and charge transport. Results: Solar cells utilizing this compound show improved efficiency and stability, contributing to the development of renewable energy technologies .
Neutron Detector Material
Scientific Field
Nuclear Physics Summary: Due to its scintillation properties, the compound is used in detectors for fast neutron radiation, which is important for nuclear safety and research. Methods: The compound is used in the fabrication of detectors that can discriminate between neutron and gamma radiation. Results: The detectors demonstrate strong timing characteristics and the ability to discriminate against unwanted radiation, enhancing safety measures in nuclear facilities .
Liquid Crystal Displays (LCDs) Component
Scientific Field
Optoelectronics Summary: The compound’s structural properties make it suitable for use in the development of LCDs. Methods: 1,3,5-Triheptylbenzene derivatives are synthesized to align within the liquid crystal matrix, affecting the light modulation properties. Results: LCDs incorporating these compounds exhibit better performance in terms of contrast ratio and response time, improving display technology .
Organic Light-Emitting Diodes (OLEDs) Material
Scientific Field
Photonics Summary: The compound is explored for its potential in OLEDs due to its ability to emit light upon electrical excitation. Methods: It is used in the emissive layer of OLEDs to produce electroluminescence. Results: OLEDs with this compound show enhanced brightness and color purity, which are key factors for display and lighting applications .
Propriétés
IUPAC Name |
1,3,5-triheptylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTYXTUCGMCWKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=C1)CCCCCCC)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336527 |
Source


|
| Record name | 1,3,5-Triheptylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triheptylbenzene | |
CAS RN |
29536-29-6 |
Source


|
| Record name | 1,3,5-Triheptylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

